6-クロロ-1-フェニル-1H,4H,5H-ピラゾロ[3,4-d]ピリミジン
概要
説明
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the CAS Number: 130024-05-4 . Its IUPAC name is 6-chloro-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine .
Synthesis Analysis
Based on scaffold hopping and computer-aid drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process was optimized for the production of compound VI .Molecular Structure Analysis
The molecular weight of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is 232.67 . The Inchi Code is 1S/C11H9ClN4/c12-11-13-6-8-7-14-16(10(8)15-11)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,13,15) .Chemical Reactions Analysis
The compound has been evaluated for its activities to inhibit TRKA . It has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to the control drug sorafenib .Physical and Chemical Properties Analysis
The compound is a red solid with a melting point of 187–189 °C . It has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .科学的研究の応用
生物医学的用途
この化合物は、ピラゾロ[3,4-b]ピリジンとして知られる複素環式化合物のグループに属しています . これらの化合物は、プリン塩基のアデニンとグアニンとの類似性が高いため、広範囲にわたって研究されています . これらの化合物は、様々な生物医学的用途が見出されています .
超音波支援合成
ピラゾロピリミジン・トリアゾール誘導体の超音波支援合成が開発されています . この方法は、アスコルビン酸ナトリウムの存在下で、Cu(II)触媒を用いた、様々な芳香族および脂肪族アジドとのアルキンの1,3-双極子環状付加反応を含みます .
阻害活性
この化合物のいくつかの誘導体は、有意な阻害活性を示しています . 例えば、化合物14、13、および15は、それぞれIC50値が0.057±0.003、0.081±0.004、および0.119±0.007μMで、有意な阻害活性を示しました .
作用機序
Target of Action
The primary target of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2’s enzymatic activity, thereby preventing the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis within cells, particularly in tumor cells . Therefore, the compound’s action on the CDK2 pathway can have significant downstream effects on cell proliferation and survival .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is the significant inhibition of cell growth in various cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48-90 nM .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by acting as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that phosphorylates key proteins involved in cell cycle progression, particularly during the transition from the G1 phase to the S phase. By inhibiting CDK2, 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine can halt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
This compound interacts with the active site of CDK2 through hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. Additionally, 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin A2, further enhancing its inhibitory effects .
Cellular Effects
The effects of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest by inhibiting CDK2 activity, which prevents the phosphorylation of proteins required for cell cycle progression . This leads to an accumulation of cells in the G1 phase, ultimately resulting in apoptosis.
Furthermore, 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine has been shown to affect cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced cell viability and increased sensitivity to other therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine involves its binding to the active site of CDK2, where it forms hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression.
In addition to CDK2 inhibition, 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine may also interact with other kinases and regulatory proteins, further contributing to its antiproliferative effects . The compound’s ability to induce apoptosis is mediated through the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, leading to programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease over extended periods due to degradation . In in vitro studies, the compound’s inhibitory effects on CDK2 and its antiproliferative activity are most pronounced within the first 24 to 48 hours of treatment .
Long-term exposure to 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine can lead to sustained cell cycle arrest and apoptosis in cancer cells, although some cells may develop resistance over time . In in vivo studies, the compound’s effects on tumor growth and progression have been shown to persist for several weeks, with repeated dosing required to maintain therapeutic efficacy .
Dosage Effects in Animal Models
The effects of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit CDK2 activity and induce cell cycle arrest without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window .
Threshold effects have been observed, where a minimum effective dose is required to achieve significant antiproliferative activity . Beyond this threshold, increasing the dose does not proportionally enhance the compound’s efficacy but rather increases the risk of adverse effects .
Metabolic Pathways
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subject to oxidation, reduction, and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450s and transferases . These metabolic pathways result in the formation of various metabolites, some of which may retain biological activity .
The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its bioavailability and therapeutic efficacy . Additionally, interactions with other drugs that share similar metabolic pathways can lead to altered drug levels and potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution to target sites .
The localization and accumulation of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine within specific tissues can influence its therapeutic effects and toxicity profile . For example, high concentrations of the compound in the liver and kidneys may contribute to its hepatotoxic and nephrotoxic effects .
Subcellular Localization
The subcellular localization of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other regulatory proteins .
Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and stability . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy against particular cellular targets .
特性
IUPAC Name |
6-chloro-1-phenyl-4,7-dihydropyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-11-13-6-8-7-14-16(10(8)15-11)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKXPYASJUEJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=N1)Cl)N(N=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。